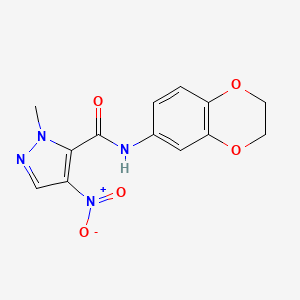

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-nitropyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O5/c1-16-12(9(7-14-16)17(19)20)13(18)15-8-2-3-10-11(6-8)22-5-4-21-10/h2-3,6-7H,4-5H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUBZHYUTYYYKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401132290 | |

| Record name | 1H-Pyrazole-5-carboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401132290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514818-14-5 | |

| Record name | 1H-Pyrazole-5-carboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514818-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-5-carboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401132290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin ring. One common method involves the reaction of 1,4-benzodioxane-6-amine with various reagents to introduce the desired functional groups . The pyrazole ring is then synthesized separately and coupled with the benzodioxin derivative under specific conditions, often using catalysts and solvents like N,N-dimethylformamide (DMF) and lithium hydride (LiH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to speed up the reaction process .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction proceeds efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases like Alzheimer’s and bacterial infections.

Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced conductivity or stability.

Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential side effects.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby altering biochemical pathways and producing therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with several benzodioxin- and pyrazole-containing derivatives reported in the literature. Key comparisons include:

Table 1: Structural Features of Comparable Compounds

Key Observations :

- Nitro vs. Halogen/Cyano Groups: The nitro group in the target compound may confer stronger electron-withdrawing effects compared to chloro or cyano substituents in analogs like 3a–3e . This could influence reactivity in electrophilic substitution or hydrogen-bonding interactions.

- Amide Linkage : Unlike Schiff base derivatives (e.g., ), the amide bond in the target compound likely enhances hydrolytic stability and bioavailability.

Spectral and Analytical Data

Comparative spectral data from analogs provide benchmarks for structural validation:

- NMR Shifts : Pyrazole carboxamides (e.g., 3a–3e ) exhibit characteristic peaks at δ 7.4–8.1 ppm (aromatic protons) and δ 2.4–2.6 ppm (methyl groups). The nitro group in the target compound may deshield adjacent protons, shifting signals downfield.

- IR Spectroscopy: Nitro groups typically absorb at ~1,520–1,370 cm⁻¹ (asymmetric/symmetric stretching), distinguishing them from cyano (~2,230 cm⁻¹) or carbonyl (~1,650 cm⁻¹) bands .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, beginning with the preparation of the 2,3-dihydrobenzodioxin moiety followed by the introduction of the pyrazole and carboxamide functionalities. The following general reaction scheme outlines the synthetic pathway:

- Formation of Benzodioxin Derivative : The starting material, 2,3-dihydrobenzo[1,4]dioxin-6-amine, is reacted with various reagents to form intermediate sulfonamides.

- Pyrazole Formation : The introduction of the pyrazole ring is achieved through cyclization reactions involving hydrazines.

- Final Carboxamide Formation : The final product is obtained by acylation with appropriate carboxylic acid derivatives.

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Research indicates that this compound exhibits significant inhibitory activity against:

- Acetylcholinesterase (AChE) : Relevant for Alzheimer's disease treatment.

- α-glucosidase : Important for managing Type 2 Diabetes Mellitus (T2DM).

The inhibition of these enzymes suggests a dual therapeutic potential in neurodegenerative diseases and metabolic disorders.

Pharmacological Profiles

The compound's pharmacological activities have been explored in various studies:

- Anti-inflammatory Activity : Similar pyrazole derivatives have shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial activity against strains like E. coli and S. aureus, suggesting that this compound may also possess antimicrobial effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Binding : The compound likely binds to the active sites of target enzymes (e.g., AChE and α-glucosidase), inhibiting their function.

- Modulation of Signaling Pathways : By affecting cytokine production and signaling pathways involved in inflammation and metabolism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the benzodioxin amine core with functionalized pyrazole intermediates. For analogous compounds, dynamic pH control (e.g., 10% Na₂CO₃) during sulfonamide bond formation improves yield . Polar aprotic solvents like DMF, combined with catalytic LiH, enhance reactivity in alkylation steps . Purification via column chromatography or recrystallization is recommended, monitored by TLC and NMR for purity validation .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

- Methodological Answer : Use X-ray crystallography (as in benzodioxin fragment screening studies ) and ¹H/¹³C NMR to verify bond connectivity. For nitro-group positioning, IR spectroscopy can detect characteristic NO₂ stretching (1520–1350 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., α-glucosidase or acetylcholinesterase) using protocols from structurally related sulfonamides . For antimicrobial screening, follow CLSI guidelines with Gram-negative (E. coli) and Gram-positive (S. aureus) models, comparing IC₅₀ values to standards like ciprofloxacin .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro-group position, alkyl chain length) influence bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogues reveal that electron-withdrawing groups (e.g., nitro) enhance enzyme inhibition. For example, replacing 4-nitro with methyl in sulfonamide derivatives reduced antibacterial efficacy by 40% . Computational modeling (e.g., molecular docking) can predict interactions with targets like bacterial outer membrane proteins or eukaryotic enzymes .

Q. What experimental strategies address discrepancies in biological data between similar compounds?

- Methodological Answer : Contradictions in antimicrobial activity (e.g., inactive derivatives in S. typhi vs. active in E. coli ) may arise from differences in membrane permeability or target specificity. Use comparative assays under standardized conditions (e.g., fixed pH, temperature) and probe efflux pump contributions via knockout bacterial strains .

Q. How can crystallographic fragment screening guide target identification for this compound?

- Methodological Answer : As demonstrated for FAD-dependent oxidoreductases , co-crystallize the compound with candidate enzymes (e.g., acetylcholinesterase) to identify binding pockets. Synchrotron-based X-ray diffraction (resolution ≤1.8 Å) resolves interactions, while thermal shift assays validate target engagement .

Q. What mechanisms underlie its potential antidiabetic activity, and how can they be validated?

- Methodological Answer : Analogous benzodioxin sulfonamides inhibit α-glucosidase (IC₅₀ ~81–86 µM vs. acarbose: 37 µM ). Perform kinetic assays (Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). In vivo validation using diabetic rodent models with glucose tolerance tests is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.